

ON1231320: A Technical Overview of a Selective PLK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ON1231320, also identified as 7ao, is a synthetic small molecule characterized as a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] It belongs to the arylsulfonyl pyrido-pyrimidinone class of compounds.[1][3][4] Extensive preclinical research has demonstrated its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, positioning it as a molecule of interest for oncology research and therapeutic development.[2] [4][5] This document provides a comprehensive technical guide to the chemical properties, mechanism of action, and biological activity of ON1231320.

Chemical Structure and Properties

ON1231320 is a complex heterocyclic molecule. Its systematic chemical name is 2-((1H-Indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[6] The key structural features include an indole group, essential for its cytotoxic activity, linked to a pyridopyrimidinone core which is further substituted with a difluorophenylsulfonyl group.[2]



Property	Value
CAS Number	1312471-39-8[1][3][6][7]
Molecular Formula	C22H15F2N5O3S[3][7]
Molecular Weight	467.45 g/mol [3]
Class	Arylsulfonyl pyrido-pyrimidinone[1][3]
Solubility	Soluble in DMSO (up to 25 mg/mL), insoluble in water and ethanol[3][7]

**Mechanism of Action

ON1231320 functions as an ATP-mimetic inhibitor, targeting the kinase domain of PLK2 with high specificity.[6] This selective inhibition disrupts the normal functions of PLK2, a serine/threonine kinase crucial for cell cycle regulation, particularly in centriole duplication during the G1/S phase transition.[4][8]

The primary downstream effects of PLK2 inhibition by **ON1231320** are:

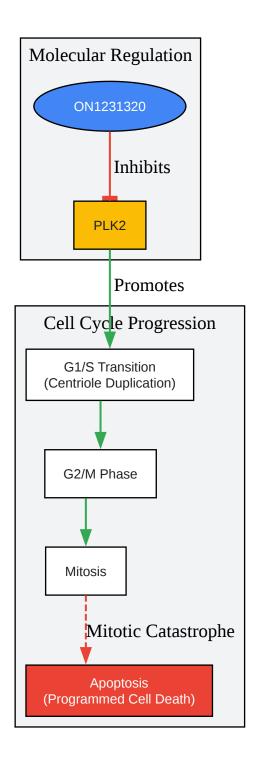
- Cell Cycle Arrest: The compound blocks the progression of tumor cells through the cell cycle, specifically causing an arrest in the G2/M phase of mitosis.[1][6][7][9]
- Apoptosis: By disrupting mitotic progression, ON1231320 induces a state of mitotic catastrophe, which ultimately leads to programmed cell death (apoptosis) in cancer cells.[1]
 [2][4][8] This is evidenced by the increased expression of apoptotic markers like cleaved PARP following treatment.[5]

Notably, **ON1231320** demonstrates high selectivity for PLK2, with no significant inhibitory activity observed against other Polo-like kinases such as PLK1, PLK3, and PLK4, nor does it affect tubulin polymerization.[2][4] This specificity suggests a potentially favorable therapeutic window, as it does not significantly impact the viability of normal, non-cancerous cells like human fibroblasts.[4][6]

Signaling Pathways



Polo-like kinases are integral components of cell cycle regulation. PLK2, in particular, is a target of the p53 tumor suppressor protein and plays a key role in the centrosome duplication cycle.[4][5] Inhibition of PLK2 by **ON1231320** interrupts this critical process.



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Caption: Mechanism of ON1231320 action on the cell cycle.

Preclinical Efficacy In Vitro Activity

ON1231320 has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. Its inhibitory concentration (IC50) for PLK2 is $0.31 \,\mu\text{M.}[1][7][9][10]$ The compound effectively inhibits cell proliferation in numerous tumor types with GI50 (50% growth inhibition) values in the nanomolar range.

Table 1: In Vitro Kinase Inhibitory Activity of ON1231320

Kinase	IC50 (μM)	Selectivity
PLK2	0.31	Highly Selective
PLK1	>10	Not Inhibited[4]
PLK3	>10	Not Inhibited[4]

| PLK4 | >10 | Not Inhibited[4] |

Table 2: Growth Inhibitory (GI50) Activity of ON1231320 Against Human Tumor Cell Lines



Cell Line	Cancer Type	GI50 (μM)
DU145	Prostate	0.075[2]
MCF-7	Breast	0.075[2]
BT474	Breast	0.1[2]
U87MG	Glioblastoma	~0.2 (at 24h)[5]
U251MG	Glioblastoma	~0.2 (at 24h)[5]
A549	Lung	0.035 - 0.2[4]
SK-OV-3	Ovarian	0.035 - 0.2[4]
MIA-PaCa-2	Pancreatic	0.035 - 0.2[4]
COLO-205	Colon	0.035 - 0.2[4]

| K562 | Leukemia | 0.035 - 0.2[4] |

In Vivo Activity

Animal studies have confirmed the anti-tumor efficacy of **ON1231320**. In xenograft models using human glioblastoma (U87MG) cells, daily intraperitoneal administration of **ON1231320** at 50 mg/kg resulted in a significant reduction in tumor growth compared to control groups.[5] The compound is reported to be well-tolerated in mice and effectively reduces tumor burden in both subcutaneous and orthotopic xenograft models.[2][4] Furthermore, studies have shown that **ON1231320** can act synergistically with other chemotherapeutic agents, such as paclitaxel, to enhance tumor growth inhibition.[2][4][8]

Experimental Methodologies Overview

The characterization of **ON1231320** has involved a range of standard preclinical experimental protocols.

Kinase Assays: The inhibitory activity and selectivity of ON1231320 were determined using
in vitro kinase assays. These typically involve incubating the recombinant human PLK
enzymes with the compound at various concentrations and measuring the kinase activity

Foundational & Exploratory

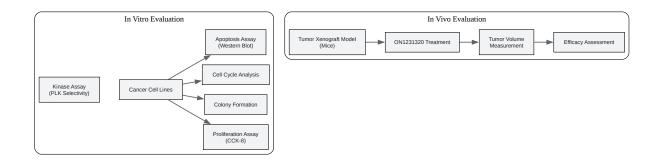




using a substrate like casein or synuclein.[2] Differential scanning fluorimetry (DSF) has also been used to confirm specific binding to PLK2.[2]

- Cell Proliferation and Viability Assays: The anti-proliferative effects on cancer cell lines were quantified using assays such as the Cell Counting Kit-8 (CCK-8).[5][11] These assays measure cell viability after treatment with different concentrations of the compound over various time points (e.g., 24, 48, 72 hours).[5] Colony formation assays are also used to assess the long-term impact on clonogenic capacity.[5][12]
- Cell Cycle Analysis: Flow cytometry is the standard method used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with **ON1231320**, confirming its G2/M arrest activity.
- Apoptosis Detection: The induction of apoptosis is typically confirmed through Western blot analysis by detecting the expression of key apoptotic markers, such as cleaved poly (ADPribose) polymerase (PARP).[5]
- In Vivo Xenograft Studies: To evaluate in vivo efficacy, human tumor cells (e.g., U87MG glioblastoma cells) are subcutaneously inoculated into immunocompromised mice.[5] Once tumors are established, mice are treated with ON1231320 (e.g., daily intraperitoneal injections), and tumor volume is measured regularly to assess the inhibition of tumor growth compared to a vehicle-treated control group.[5]





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